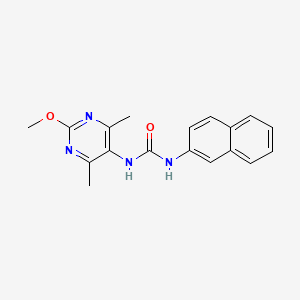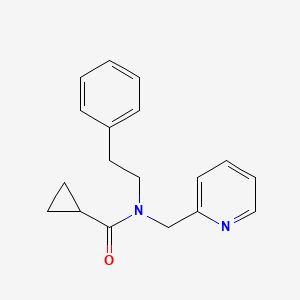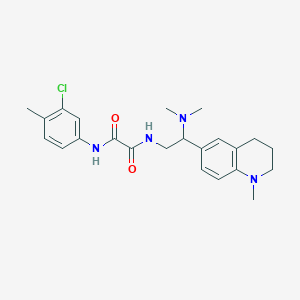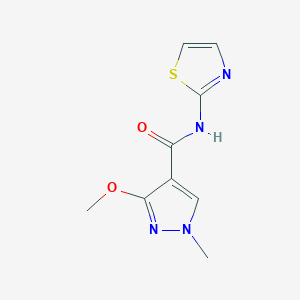
3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and have been the subject of extensive research in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of the related compound discussed in paper , the synthesis involved characterizing the compound using NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG, with the structure confirmed by single crystal X-ray diffraction studies. Although the exact synthesis route for "3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide" is not provided, similar synthetic strategies may be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques. For instance, the related compound in paper had a dihedral angle between the pyrazole and the thiophene rings, indicating a twisted conformation. Such structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization reactions, which can be utilized to modify their structure and enhance their biological activity. The synthesis of related compounds, as mentioned in papers and , involves the formation of amide bonds and the introduction of different substituents to the pyrazole core, which can significantly affect the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and crystalline structure, can be characterized using techniques like X-ray crystallography, thermal analysis, and solubility studies. For example, the compound in paper was found to be thermally stable up to 190°C. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the compound's stability and solubility, as discussed in paper .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A novel pyrazole derivative, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide , was synthesized and characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and single-crystal X-ray diffraction studies. This compound exhibited thermal stability up to 190°C and was analyzed for its intermolecular interactions and non-linear optical properties, suggesting potential applications in material science and optical devices (Kumara et al., 2018).
Potential Applications
Research into pyrazolo[1,5-a]pyrimidine derivatives derived from reactions involving similar pyrazole carboxamides indicates the exploration of their cytotoxic activities against various cancer cell lines. Such studies suggest the therapeutic potential of these compounds in developing anticancer agents (Hassan et al., 2014).
In another study, the synthesis of novel 3-quinoline carboxamides showed optimization as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules exhibit potent inhibitory activity, highlighting the compound's relevance in probing ATM inhibition in vivo, which is crucial for understanding and treating conditions related to DNA damage response pathways (Degorce et al., 2016).
Chemical Properties and Reactions
- The study on solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, explores the influence of solvent on the reaction outcome. This research demonstrates the importance of solvent choice in directing the site selectivity of alkylation, which is significant for the synthesis of structurally complex heterocyclic compounds (Bookser et al., 2018).
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h3-5H,1-2H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLBUMLOSCHGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

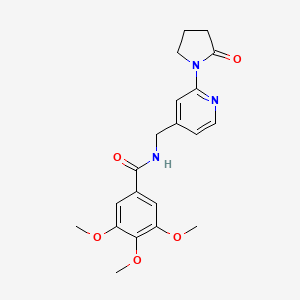
![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)
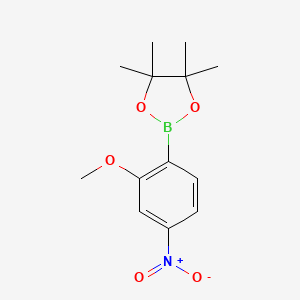
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
